molecular formula C7H5N3O B3357797 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 75358-91-7

7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B3357797
CAS No.: 75358-91-7
M. Wt: 147.13 g/mol
InChI Key: AXKCEYUUYMERRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases such as adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves a multicomponent reaction process, such as the Ugi-3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration cascade . This method allows for the efficient construction of the polyheterocyclic framework under mild conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale multicomponent reactions, which are advantageous due to their efficiency and ability to produce high yields. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one has a wide range of scientific research applications:

Properties

IUPAC Name

7-aminopyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-6-5-4(7(11)10-6)2-1-3-9-5/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKCEYUUYMERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC2=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508784
Record name 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-91-7
Record name 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 3
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 4
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 5
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 6
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.